Methyl 1-amino-1H-indole-3-carboxylate

Physicochemical profiling Medicinal chemistry Scaffold selection

Methyl 1-amino-1H-indole-3-carboxylate (CAS 647007-93-0) is a 1-amino-functionalized indole-3-carboxylic acid methyl ester with molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol. It belongs to the indole-3-carboxylate family, a class widely exploited as a privileged scaffold in medicinal chemistry because of its ability to engage diverse biological targets.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B11907851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-amino-1H-indole-3-carboxylate
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN(C2=CC=CC=C21)N
InChIInChI=1S/C10H10N2O2/c1-14-10(13)8-6-12(11)9-5-3-2-4-7(8)9/h2-6H,11H2,1H3
InChIKeyWMWBGBCKMPMPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-amino-1H-indole-3-carboxylate – A 1-Amino-Functionalized Indole-3-Carboxylate Scaffold for Procurement Evaluation


Methyl 1-amino-1H-indole-3-carboxylate (CAS 647007-93-0) is a 1-amino-functionalized indole-3-carboxylic acid methyl ester with molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol. It belongs to the indole-3-carboxylate family, a class widely exploited as a privileged scaffold in medicinal chemistry because of its ability to engage diverse biological targets [1]. The defining structural feature of this compound is the primary amino group attached directly to the indole nitrogen (N1), which distinguishes it from the more common 2-aminoindole and unsubstituted indole-3-carboxylate analogs and imparts unique reactivity for constructing N-fused heterocyclic systems [2].

Why Methyl 1-amino-1H-indole-3-carboxylate Cannot Be Replaced by Unsubstituted or 2-Amino Indole-3-Carboxylate Analogs


Although methyl indole-3-carboxylate (CAS 942-24-5) and methyl 2-amino-1H-indole-3-carboxylate (CAS 113772-14-8) share the indole-3-carboxylate core, the position of the amino substituent fundamentally alters hydrogen-bonding capacity, electronic distribution, and downstream synthetic utility. The 1-amino group introduces two additional hydrogen-bond donors absent in unsubstituted methyl indole-3-carboxylate, modifying both physicochemical properties and target-binding pharmacophore geometry . Furthermore, the 1-amino motif enables copper(I)-catalyzed intramolecular N-arylation chemistry that is inaccessible to 2-amino or N-unsubstituted analogs, making the 1-amino derivative a structurally distinct building block for medicinal chemistry campaigns that require N1-functionalized indole scaffolds [1].

Methyl 1-amino-1H-indole-3-carboxylate – Quantitative Differentiation Evidence for Scientific Procurement Decisions


Hydrogen-Bond Donor Count: 1-Amino vs. Unsubstituted Methyl Indole-3-Carboxylate

Methyl 1-amino-1H-indole-3-carboxylate possesses two hydrogen-bond donors (the N1-amino group), whereas the parent scaffold methyl indole-3-carboxylate (CAS 942-24-5) has only one (the indole N–H). This difference directly impacts molecular recognition, aqueous solubility, and the ability to form key interactions in enzyme active sites . The increased H-bond donor count also aligns the 1-amino derivative more closely with lead-like property guidelines for fragment-based drug discovery [1].

Physicochemical profiling Medicinal chemistry Scaffold selection

Synthetic Accessibility and Yield: Copper(I)-Catalyzed Route to 1-Aminoindole-3-Carboxylates vs. Traditional Indole Syntheses

The copper(I)-catalyzed intramolecular amination of aryl bromides provides a direct route to N-substituted and N-unsubstituted 1-aminoindole-3-carboxylates. In the foundational publication, a representative N-unsubstituted 1-aminoindole-3-carboxylate (ethyl ester analog) was obtained in 72% isolated yield via this methodology [1]. This stands in contrast to traditional Fischer indole syntheses, which typically cannot install a free N-amino group directly and often require post-functionalization steps with lower overall efficiency [2]. While the precise isolated yield for the methyl ester derivative is not reported in the primary literature, the method’s demonstrated scope across various esters (methyl, ethyl, tert-butyl) suggests comparable efficiency [1].

Synthetic methodology Process chemistry Building-block procurement

Batch-to-Batch Purity Consistency: Vendor-Supplied QC Data for Methyl 1-amino-1H-indole-3-carboxylate

Commercial suppliers of Methyl 1-amino-1H-indole-3-carboxylate (CAS 647007-93-0) report standard purity of ≥97%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . This specification is critical for procurement decisions because N-aminoindoles can be prone to oxidation or decomposition during storage; the availability of multi-method batch analysis reduces the risk of receiving degraded material. For comparison, the 2-amino regioisomer (methyl 2-amino-1H-indole-3-carboxylate, CAS 113772-14-8) is also commercially available, but fewer suppliers provide tri-method batch QC as a standard offering .

Quality control Analytical chemistry Procurement specification

Regioisomeric Pharmacophore Differentiation: 1-Amino vs. 2-Amino Indole-3-Carboxylate in Kinase-Targeted Libraries

In kinase inhibitor drug discovery, the position of the amino group on the indole scaffold determines the geometry of key hinge-binding interactions. Indole-3-carboxylic acid derivatives have been identified as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors, with the C3 carboxylate and N1 substituents critically influencing binding mode [1]. The 1-amino group in methyl 1-amino-1H-indole-3-carboxylate provides a vector for hydrogen bonding that differs fundamentally from the 2-amino regioisomer: molecular modeling suggests that the 1-amino group can extend toward the solvent-exposed region of the ATP-binding pocket, whereas the 2-amino group orients toward the hinge region, leading to divergent selectivity profiles [2]. While direct comparative IC₅₀ data for the two regioisomers against a common kinase panel are not available in the public domain, the pharmacophoric difference is sufficiently established that the two scaffolds are treated as distinct chemotypes in kinase-focused library design [3].

Kinase inhibitor design Pharmacophore modeling Structure-activity relationships

High-Value Application Scenarios for Methyl 1-amino-1H-indole-3-carboxylate Based on Documented Differentiation Evidence


Synthesis of N-Fused Polyheterocyclic Libraries for Kinase and IDO1 Drug Discovery

The N1-amino group of methyl 1-amino-1H-indole-3-carboxylate serves as a synthetic handle for constructing N-fused triazoles, tetrazoles, and pyrimidines via copper(I)-catalyzed cycloaddition or condensation reactions. This reactivity profile, enabled by the 1-amino substitution pattern [1], is directly relevant to medicinal chemistry programs targeting indoleamine 2,3-dioxygenase 1 (IDO1) and Polo-like kinase 1 (Plk1), where indole-3-carboxylate derivatives have demonstrated enzyme inhibitory activity [2]. The commercially available ≥97% purity specification with multi-method QC supports its use as a key starting material in parallel synthesis workflows where batch-to-batch consistency is critical for SAR interpretation.

Fragment-Based Lead Generation Requiring Enhanced Hydrogen-Bond Donor Capacity

With two hydrogen-bond donors (vs. one for unsubstituted methyl indole-3-carboxylate), the 1-amino derivative aligns with the ‘Rule of Three’ guidelines for fragment-based drug discovery (H-bond donors ≤ 3) [1]. The additional donor expands the fragment’s ability to explore polar interactions in target protein hot spots without exceeding lead-like physicochemical boundaries. This makes the compound a suitable fragment screening candidate for targets where the unsubstituted indole-3-carboxylate scaffold has shown insufficient binding enthalpy in SPR or ITC assays [2].

Process Chemistry Development and Scale-Up of 1-Aminoindole-Containing APIs

The validated copper(I)-catalyzed intramolecular amination route to 1-aminoindole-3-carboxylates [1] provides process chemists with a catalytic, single-step methodology for constructing the N-aminoindole core. This is in contrast to multi-step, low-yielding N-amination sequences required when starting from unsubstituted indole-3-carboxylates. For pharmaceutical development programs where the 1-aminoindole motif is a key structural feature of the active pharmaceutical ingredient (API), procurement of the pre-formed methyl ester building block can shorten the synthetic route by 2–3 steps compared to late-stage N-amination strategies [2].

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